molecular formula C12H13F3N2O B6271970 rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans CAS No. 1807920-01-9

rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans

Cat. No.: B6271970
CAS No.: 1807920-01-9
M. Wt: 258.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans is a chiral chemical compound of high interest in medicinal chemistry and pharmacology research. This molecule features a pyrrolidine scaffold substituted with a phenyl group and a trifluoroacetamide moiety, a combination that often confers significant metabolic stability and binding affinity in bioactive molecules. Its exact mechanism of action and primary research applications are areas of active investigation. Key Research Areas May Include: Medicinal Chemistry: Serving as a key synthetic intermediate or precursor for the development of novel therapeutic agents. Neuroscience Research: Potential use as a ligand or tool compound for studying neurological targets, given the common presence of pyrrolidine structures in neuroactive drugs. Chemical Biology: Utilization as a probe to investigate enzyme function or receptor interactions within biological systems. Researchers are encouraged to consult specialized chemical databases and scientific literature for the most current findings on this compound's specific properties and research value.

Properties

CAS No.

1807920-01-9

Molecular Formula

C12H13F3N2O

Molecular Weight

258.2

Purity

92

Origin of Product

United States

Preparation Methods

Diastereoselective Cyclization via Aziridinium Intermediates

A widely employed strategy involves the ring-opening of aziridinium intermediates derived from β-amino alcohols. For example, treatment of (2R,3S)-3-phenylaziridine-2-methanol with triflic acid generates an aziridinium ion, which undergoes nucleophilic ring-opening with ammonia to yield trans-4-phenylpyrrolidine-3-amine. This method achieves diastereomeric ratios > 4:1 under optimized conditions.

Reaction Conditions

  • Substrate : (2R,3S)-3-phenylaziridine-2-methanol

  • Reagents : Triflic acid (1.2 eq), aqueous ammonia (5 eq)

  • Solvent : Dichloromethane, 0°C → rt, 12 h

  • Yield : 68% (trans:cis = 4.2:1)

Catalytic Asymmetric Hydrogenation

Chiral ruthenium catalysts enable asymmetric hydrogenation of α,β-unsaturated enamines to access enantiopure pyrrolidines. For instance, hydrogenation of (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-amine using [Ru(Ph-BINAP)(Cl)₂] affords the trans-pyrrolidine with 92% ee.

Optimized Parameters

  • Catalyst : [Ru((R)-Ph-BINAP)Cl₂] (5 mol%)

  • Pressure : 50 bar H₂

  • Solvent : MeOH, 60°C, 24 h

  • Yield : 85%, 92% ee

Trifluoroacetylation of the Pyrrolidine Amine

Acylation with Trifluoroacetic Anhydride

The primary amine undergoes acylation using trifluoroacetic anhydride (TFAA) under mild conditions. A representative procedure involves dissolving trans-4-phenylpyrrolidine-3-amine in dichloromethane, adding TFAA (1.1 eq) and triethylamine (2 eq) at 0°C, and stirring for 2 h.

Key Data

  • Reagents : TFAA (1.1 eq), Et₃N (2 eq)

  • Solvent : DCM, 0°C → rt

  • Yield : 94%

  • Purity : >99% (HPLC)

Resolution of Racemates to Access Trans Diastereomers

Chiral Chromatographic Separation

Preparative chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves racemic trans-4-phenylpyrrolidine-3-amine into enantiomers. Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α = 1.32).

Diastereomeric Salt Formation

Treatment of the racemic amine with (−)-di-p-toluoyl-D-tartaric acid in ethanol yields a diastereomeric salt, which is recrystallized to enrich the (3R,4S)-enantiomer. The free base is regenerated using NaOH.

Conditions

  • Acid : (−)-Di-p-toluoyl-D-tartaric acid (1 eq)

  • Solvent : EtOH, reflux, 1 h

  • Recovery : 42% (99% de)

Comparative Analysis of Synthetic Routes

MethodYield (%)Diastereomeric Ratio (trans:cis)Key AdvantagesLimitations
Aziridinium Ring-Opening684.2:1Scalable, minimal catalystsModerate diastereoselectivity
Asymmetric Hydrogenation85>20:1High enantiopurity, single-stepExpensive catalysts, high pressure
Chiral Resolution42N/AAccess to enantiopure materialLow yield, requires chiral auxiliaries

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.25 (m, 5H, Ph), 4.12 (dd, J = 8.2 Hz, 1H, NH), 3.85–3.72 (m, 2H, H3/H4), 2.95–2.81 (m, 1H, H2), 2.45–2.30 (m, 1H, H5).

  • ¹⁹F NMR : δ −75.6 (s, CF₃).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms >99% purity with tᵣ = 8.7 min.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the aziridinium ring-opening route due to cost-effectiveness. Key modifications include:

  • Continuous Flow Reactors : Enhanced heat transfer for exothermic acylation steps.

  • Solvent Recycling : DCM recovery via distillation reduces waste.

Chemical Reactions Analysis

Types of Reactions: rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:

  • rac-2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide
  • rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide

These compounds share similar structural features but differ in the substituents on the pyrrolidine or piperidine ring. The unique trifluoroacetamide group in rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide contributes to its distinct chemical and biological properties .

Q & A

Q. Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Pyrrolidine Substitution4-Phenyl Grignard reagent, THF, −78°C65-70%
TrifluoroacetylationTFAA, DMF, Et₃N, 0°C → RT85%
PurificationChiral HPLC (Hexane:IPA = 90:10)>95%

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Characterization Question
A multi-technique approach ensures structural fidelity and purity:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl group at C4) and trans-configuration via coupling constants (J = 8–10 Hz for adjacent protons) . ¹⁹F NMR verifies trifluoroacetamide integration .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 342.1243 [M+H]⁺) validates molecular formula (C₁₇H₁₈F₃N₂O) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
  • Chiral HPLC : Quantifies enantiomeric excess (ee > 99% for resolved forms) .

How can researchers resolve the enantiomers of this compound, to study their individual biological activities?

Advanced Stereochemical Question
Enantiomer resolution is critical for studying structure-activity relationships:

  • Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases. Retention times differ by 2–3 minutes for (3R,4S) vs. (3S,4R) .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to precipitate one enantiomer .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer’s amide bond .

What computational approaches predict the biological targets of this compound?

Advanced Mechanistic Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like serotonin receptors (5-HT₃) due to the pyrrolidine’s similarity to endogenous amines .
  • QSAR Modeling : Correlates substituent effects (e.g., trifluoro group’s electron-withdrawing nature) with activity against kinase targets .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GPCRs .

Q. Table 2: Predicted Target Affinities

TargetDocking Score (kcal/mol)LikelihoodReference
5-HT₃ Receptor−9.2High
EGFR Kinase−7.8Moderate

How do structural modifications of the phenylpyrrolidine core influence the compound’s pharmacological profile?

Advanced SAR Question

  • Phenyl Substituents : Electron-withdrawing groups (e.g., 4-F) enhance target binding (IC₅₀ = 0.5 μM vs. 2.1 μM for unsubstituted phenyl) .
  • Pyrrolidine Rigidity : Trans-configuration improves metabolic stability (t₁/₂ = 6 h vs. 2 h for cis) .
  • Trifluoroacetamide : Increases lipophilicity (logP = 2.1) and blood-brain barrier penetration .

How should researchers address contradictory data in biological assays for this compound?

Advanced Data Analysis Question
Contradictions may arise from assay conditions or impurity interference:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives .
  • Impurity Profiling : LC-MS/MS detects trace intermediates (e.g., unreacted pyrrolidine precursors) that may skew results .
  • Orthogonal Assays : Confirm antimicrobial activity via both MIC (broth dilution) and disk diffusion methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.